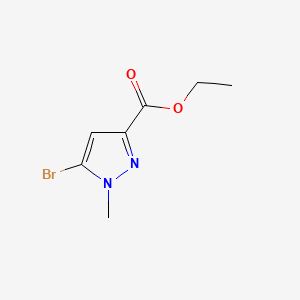

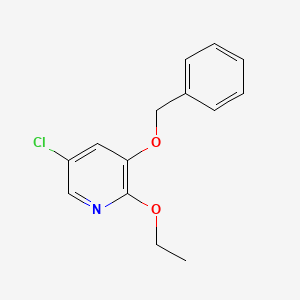

![molecular formula C13H16BrNO B568084 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 1268521-25-0](/img/structure/B568084.png)

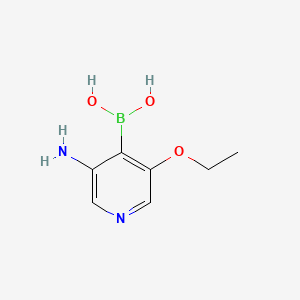

6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine]” is a chemical compound . It is a derivative of benzofuran , which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación

Spiro[benzofuran-3,4'-piperidine] as a σ-Receptor Ligand

Spiro compounds, including variants of spiro[benzofuran-3,4'-piperidine], have been extensively studied for their σ-receptor ligand properties. Maier and Wünsch (2002) highlighted that these compounds show a high affinity for σ1-receptors, which are implicated in various neurological processes. They specifically found that compounds with a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 enhance σ1-receptor affinity (Maier & Wünsch, 2002). Similarly, their research on spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 has been pivotal in understanding the binding properties for sigma(1) and sigma(2) receptors (Maier & Wünsch, 2002).

Synthesis of Spiro[1-benzofuran-3,4′-piperidin]ol Scaffolds

The synthesis of novel 2H-spiro[1-benzofuran-3,4′-piperidin]ol scaffolds has been a subject of research, enriching the library of 'privileged structures' in medicinal chemistry. Leflemme, Stoit, and Borghese (2012) developed a method involving intramolecular Heck cyclization for synthesizing these compounds, which are of interest for their potential biological activities (Leflemme, Stoit, & Borghese, 2012).

Exploration in Histone Deacetylase (HDAC) Inhibition

Spiropiperidine hydroxamic acid derivatives, including those based on spiro[benzofuran-2,4'-piperidine], have been identified as novel histone deacetylase (HDAC) inhibitors. Varasi et al. (2011) reported the discovery of such compounds, which demonstrated the ability to inhibit HDACs and showed antiproliferative activity on tumor cell lines (Varasi et al., 2011).

Synthesis of Novel Spirocyclic σ(1) Receptor Ligands

Grosse Maestrup, Wiese, Schepmann, Brust, and Wünsch (2011) synthesized and evaluated spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. They noted that these derivatives showed higher σ(1) affinity and σ(1)/σ(2) selectivity compared to their counterparts, highlighting the potential for developing fluorinated radiotracers for imaging of σ(1) receptors in the central nervous system (Grosse Maestrup et al., 2011).

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine]” and similar compounds may have potential applications in these fields in the future .

Propiedades

IUPAC Name |

6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-15-6-4-13(5-7-15)9-16-12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVESTSXXEOETFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)COC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197072 |

Source

|

| Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268521-25-0 |

Source

|

| Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)